molecular formula C8H10ClNOS B1464087 2-Chloro-5-(methanesulfinylmethyl)aniline CAS No. 1247504-17-1

2-Chloro-5-(methanesulfinylmethyl)aniline

Cat. No.: B1464087
CAS No.: 1247504-17-1
M. Wt: 203.69 g/mol
InChI Key: PAFVCKQHHQUIBA-UHFFFAOYSA-N
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Description

“2-Chloro-5-(methanesulfinylmethyl)aniline” is a chemical compound with the molecular formula C8H10ClNOS . It is a derivative of aniline, which is an organic compound widely used in the polymer, rubber, pharmaceutical, and dye industries .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C8H10ClNOS . The structure includes a benzene ring with an amine (-NH2) group, a chloro (-Cl) group, and a methanesulfinylmethyl group attached to it .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Sulfonohydrazides: A study by An, Zheng, and Wu (2014) highlights a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines, leading to the synthesis of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides. This process, which involves an intramolecular 5-exo-cyclization and sulfur dioxide insertion, demonstrates the reactivity of aniline derivatives in the creation of complex organic compounds (An, Zheng, & Wu, 2014).
  • N-arylation of Methanesulfonamide: Rosen et al. (2011) discuss the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides. This method, which avoids genotoxic impurities, is applicable in the synthesis of complex molecules like dofetilide, indicating the utility of aniline derivatives in pharmaceutical synthesis (Rosen et al., 2011).

Chemical Reactions and Applications

  • Ortho-Selective Chlorination: Vinayak et al. (2018) explore the use of 1-chloro-1,2-benziodoxol-3-one as a chlorinating agent for aniline derivatives, demonstrating the potential for selective chemical modifications in complex organic synthesis (Vinayak et al., 2018).
  • Electron Impact Mass Spectra Studies: Onuska et al. (1976) investigate the electron impact and methane chemical ionization mass spectra of various aniline derivatives, providing insights into the structural analysis and fragmentation mechanisms in mass spectrometry (Onuska et al., 1976).

Environmental and Material Science Applications

  • Acute Toxicity Tests: Gersich and Mayes (1986) conducted acute toxicity tests with aniline derivatives on aquatic organisms, contributing to understanding the environmental impact of these compounds (Gersich & Mayes, 1986).
  • Polyaniline Synthesis and Conductivity: Stejskal et al. (2014) studied the reaction between aniline and p-benzoquinone, leading to conducting salts. This research has implications in the development of conductive polymers for electronic applications (Stejskal et al., 2014).

Properties

IUPAC Name

2-chloro-5-(methylsulfinylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNOS/c1-12(11)5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFVCKQHHQUIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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